N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Description
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings, including pyrazole and pyrrole moieties
Properties
IUPAC Name |
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-13-16(2)28(25-15)19-9-7-18(8-10-19)17(3)24-21(29)20-14-23-26(4)22(20)27-11-5-6-12-27/h5-14,17H,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAZIBAEFQWNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(C)NC(=O)C3=C(N(N=C3)C)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 3,5-dimethylpyrazole through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Aryl Substitution: The 3,5-dimethylpyrazole is then reacted with 4-bromoacetophenone to introduce the phenyl group, forming 4-(3,5-dimethylpyrazol-1-yl)acetophenone.
Ethylation: The acetophenone derivative undergoes ethylation using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrole Ring: The ethylated product is then reacted with 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid under dehydrating conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the pyrazole and pyrrole rings to their respective dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro, amino, or halogenated derivatives.
Scientific Research Applications
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methylpyrazole-4-carboxamide: Lacks the pyrrole ring, which may affect its biological activity.
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, influencing its solubility and reactivity.
Uniqueness
N-[1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct electronic and steric properties. This dual heterocyclic structure enhances its potential for diverse biological activities and makes it a valuable scaffold for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
